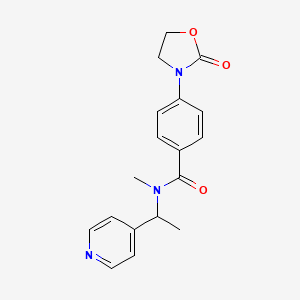
1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide, also known as A-401, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide involves its ability to inhibit the activity of certain enzymes and receptors. 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide has been found to inhibit the activity of histone deacetylase (HDAC) and phosphodiesterase 4 (PDE4), which are involved in cancer and inflammation, respectively. 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide also acts as an antagonist of the nicotinic acetylcholine receptor (nAChR), which is involved in neurodegenerative disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide are mainly related to its ability to inhibit HDAC, PDE4, and nAChR. Inhibition of HDAC leads to the acetylation of histones, which can alter gene expression and induce apoptosis in cancer cells. Inhibition of PDE4 leads to the suppression of pro-inflammatory cytokines, which can reduce inflammation. Inhibition of nAChR leads to the reduction of oxidative stress and inflammation, which can protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide for lab experiments is its ability to selectively inhibit HDAC, PDE4, and nAChR, which makes it a useful tool for studying the role of these enzymes and receptors in various diseases. However, one limitation of 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide is its low solubility, which can limit its effectiveness in certain experiments.
Direcciones Futuras
For the research of 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to elucidate the precise mechanisms of action of 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide and to identify potential side effects.
Métodos De Síntesis
The synthesis of 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide involves the reaction of N-methylpiperidin-4-amine with 4-chloro-1-butanol, followed by acetylation with acetic anhydride and pyridine. The resulting product is then treated with 1-bromoethyl-4-methylbenzene to obtain 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide.
Aplicaciones Científicas De Investigación
1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide has been found to reduce inflammation by inhibiting the activation of NF-κB and suppressing the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide has shown neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12(14-4-8-17-9-5-14)18(3)16(21)15-6-10-19(11-7-15)13(2)20/h4-5,8-9,12,15H,6-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUWEPWHMTUIHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N(C)C(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(2-phenyloxan-3-yl)methanamine](/img/structure/B7533616.png)

![N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(1-methylpyrrolidin-2-yl)methanamine](/img/structure/B7533625.png)





![1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7533663.png)
![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N-methyl-N-(1-pyridin-4-ylethyl)acetamide](/img/structure/B7533691.png)

![2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B7533711.png)

